3-(3-bromophenyl)butanoic acid is an organic compound notable for its structural and functional characteristics. It belongs to the class of carboxylic acids and is characterized by the presence of a bromophenyl group attached to a butanoic acid backbone. This compound has gained attention in various fields of research due to its potential applications in medicinal chemistry and material science.
The synthesis and study of 3-(3-bromophenyl)butanoic acid can be traced back to various organic synthesis procedures, with significant contributions from academic research and patent literature. The compound is often synthesized through methods involving arylboronic acids and α,β-unsaturated carbonyl compounds, highlighting its relevance in asymmetric synthesis.
3-(3-bromophenyl)butanoic acid is classified as:
The synthesis of 3-(3-bromophenyl)butanoic acid typically involves several key methodologies:
The synthesis often requires careful control of reaction conditions, such as temperature, solvent choice, and catalyst type, to optimize yield and selectivity. For instance, the use of silica gel for purification via flash column chromatography is common in isolating the product from reaction mixtures .
The molecular structure of 3-(3-bromophenyl)butanoic acid features a butanoic acid group (–C(=O)OH) attached to a phenyl ring that carries a bromine atom at the meta position.
3-(3-bromophenyl)butanoic acid participates in various chemical reactions due to its functional groups:
The reaction mechanisms often involve nucleophilic attacks at the carbonyl carbon or elimination reactions where the carboxylic group is lost as carbon dioxide.
The mechanism by which 3-(3-bromophenyl)butanoic acid exerts its effects—particularly in biological contexts—often involves interactions with biological targets such as enzymes or receptors. The bromine substituent can influence electronic properties, enhancing binding affinity or altering metabolic pathways.
Research indicates that compounds with similar structures may exhibit antimicrobial or anticancer properties, suggesting potential therapeutic uses for derivatives of 3-(3-bromophenyl)butanoic acid .
3-(3-bromophenyl)butanoic acid has several applications in scientific research:
Chiral synthesis of 3-arylbutanoic acids leverages transition-metal catalysis to establish stereocenters. Rhodium-catalyzed asymmetric conjugate addition enables enantioselective construction of the β-chiral center. Bis(norbornadiene)rhodium(I) tetrafluoroborate complexed with (R)-BINAP catalyzes the addition of 4-bromophenylboronic acid to ethyl crotonate, yielding (S)-ethyl 3-(4-bromophenyl)butanoate with high enantiopurity (>99% ee) after silica gel purification [4]. Subsequent alkaline hydrolysis (5M NaOH/MeOH, 50°C) affords enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid [4].
For meta-substituted analogs like 3-(3-bromophenyl)butanoic acid, nickel-catalyzed asymmetric hydrogenation proves superior. Chiral Ni(II) complexes with binaphthyl-derived phosphine ligands facilitate hydrogenation (50–80 bar H₂, 50–70°C) of (Z)-3-(3-bromophenyl)but-2-enoic acid, achieving 97% yield and 96% enantiomeric excess [2]. This method avoids racemization and is ideal for pharmaceutical intermediates requiring high stereocontrol.
Table 1: Asymmetric Methods for Chiral 3-Arylbutanoic Acids
Method | Catalyst System | Conditions | Yield | ee | Reference |
---|---|---|---|---|---|
Rh-Catalyzed Addition | [Rh(nbd)₂]BF₄/(R)-BINAP | 30°C, 21h, dioxane/H₂O | >99% | >99% | [4] |
Ni-Catalyzed Hydrogenation | Ni(II)/binaphthyl phosphine ligand | 50–70°C, 50–80 bar H₂ | 97% | 96% | [2] |
The bromine atom at the meta-position enables strategic C–C bond formation via cross-coupling. Suzuki-Miyaura reactions using phenylboronic acid and Pd catalysts convert 3-(3-bromophenyl)butanoic acid into biphenyl derivatives, expanding applications in materials science [2] [6]. Complementary methods generate the bromophenyl precursor via ipso-bromination of boronic acids: arylboronic acids react with N-bromosuccinimide (NBS) to yield bromoarenes with exclusive ipso-selectivity, providing a route to 3-bromophenyl building blocks [6].
For meta-halogenation of pre-functionalized arenes, iridium-catalyzed borylation followed by copper-mediated halogenation offers a solution. Directed borylation at the meta-position, succeeded by treatment with CuBr₂, delivers 3-bromo intermediates compatible with side-chain elaboration [6].
Table 2: Cross-Coupling Applications of the 3-Bromophenyl Group
Reaction Type | Reagents/Conditions | Product Class | Utility |
---|---|---|---|
Suzuki-Miyaura | ArB(OH)₂, Pd catalyst | 3-(Biaryl)butanoic acids | Materials chemistry |
Ipso-Bromination | NBS, arylboronic acid | Bromoarenes | Precursor synthesis |
Directed meta-Bromination | Ir-catalyzed borylation/CuBr₂ | meta-Bromo aromatics | Regioselective functionalization |
Achieving meta-bromination on substituted arenes poses challenges due to inherent ortho/para preferences of electrophilic bromination. Ab initio calculations reveal that charge distribution in arenium intermediates dictates selectivity: electron deficiency follows para > ortho > meta, explaining the difficulty of meta-substitution [1]. For 3-substituted arenes like 3-hydroxybenzonitrile, electrophilic bromination favors the ortho-position (73%) over meta (18%), contradicting classical Holleman rules but aligning with computational charge models [1].
Modern catalyst-controlled systems overcome these limitations:
Table 3: Regioselective Bromination Techniques
Method | Key Feature | Substrate Scope |
---|---|---|
Mandelic acid/NBS (aq.) | Lewis-basic activation | Activated arenes |
Trip-SMe/AgSBF₆/NBS | Enhanced electrophilicity via π-system | Deactivated arenes |
NBS/H₂SO₄ or TFA | Acid-mediated bromonium ion generation | Moderately deactivated arenes |
The carboxylic acid functionality of 3-(3-bromophenyl)butanoic acid enables its incorporation into solid-phase peptide synthesis (SPPS) workflows. As a non-natural amino acid analog, it serves as a β-homophenylalanine derivative for peptide backbone modification. SPPS leverages Fmoc/tBu strategies, where the acid is coupled to resin-bound peptides using carbodiimide activators (e.g., DIC/HOBt) [5]. The bromine atom remains stable during standard TFA cleavage, allowing post-synthetic modification via cross-coupling on-resin or after cleavage [5] [2]. This approach synthesizes bioactive analogs like protease inhibitors, where the bromophenyl moiety enhances metabolic stability and target binding [2] [5].
Applications:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4